molecular formula C30H42N4O8 B608408 Unii-O4BT6C02M2 CAS No. 1629677-75-3

Unii-O4BT6C02M2

Cat. No. B608408
M. Wt: 586.686
InChI Key: GHYOCDFICYLMRF-UTIIJYGPSA-N
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Description

“Unii-O4BT6C02M2” is also known as Zetomipzomib . It is a small molecule that is currently under investigation in clinical trials . The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .


Molecular Structure Analysis

Zetomipzomib has a chemical formula of C30H42N4O8 . Its IUPAC name is (2S,3R)-N-[(2S)-3-(cyclopent-1-en-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[(2S)-2-[2-(morpholin-4-yl)acetamido]propanamido]propanamide .


Physical And Chemical Properties Analysis

Zetomipzomib has an average weight of 586.686 . More detailed physical and chemical properties are not available at this time.

Scientific Research Applications

Nanoparticle Synthesis

Recent advancements in chemical research, including the synthesis of inorganic nanoparticles, are fundamental to various industries and technological developments. This includes the evolution of electronics from vacuum tubes to modern chips, highlighting the importance of material innovation in scientific progress (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Transformation for Research Innovation

The transformation of educational programs to aid academic researchers in translating basic scientific research into practical innovations has a long history. These programs focus on experiential learning in STEM, fostering the creation of viable and socially beneficial businesses, thereby contributing to the innovation landscape (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments in Environmental Modeling

Collaborative environments are crucial for developing and sharing large scientific applications among geographically dispersed scientists. This includes frameworks for remote job submission and data sharing, which are essential for large-scale applications like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Dual-Band Wireless Technology for Scientific Applications

The development of dual-band front-end technology operating in both the Industrial Scientific and Medical (ISM) band and the Unlicensed National Information Infrastructure (UNII) band has implications for wireless communication in scientific applications. This technology demonstrates the integration of advanced electronics into scientific research and communication tools (Li, Quintal, & O. Kenneth, 2004).

Universal Protein Resource for Biological Research

The Universal Protein Resource (UniProt) supports biological research by providing a comprehensive, annotated protein sequence database. This resource is vital for a wide range of scientific studies, from genomics to proteomics, and facilitates advanced research in these fields (Morgat et al., 2010).

Accelerating Scientific and Technical Achievement Industrialization

Universities play a crucial role in accelerating the transformation of scientific and technical achievements into high-tech industrialization. This involves leveraging academic research to advance national economic construction and technology industries (Xian-guo, 2004).

Comprehensive Nuclear Test-Ban Treaty and Scientific Studies

Scientific research is key in the application of modern methods to enhance the analysis and verification of the Comprehensive Nuclear Test-Ban Treaty Organization (CTBTO). This includes using scientific methods for on-site inspection and verification, demonstrating the role of scientific research in global security and policy (Sweeney, 2009).

Accelerating Scientific Discovery Through Computing

Advanced computing facilities like the Argonne Leadership Computing Facility (ALCF) enable researchers to tackle significant scientific problems across various domains, from materials science to life sciences. High-performance computing plays a crucial role in advancing scientific discovery and understanding complex phenomena (Beckman, Dave, & Drugan, 2008).

Lab-Scale Interventions in Science and Technology

The integration of ethical, legal, and social aspects into scientific research and technological development addresses societal concerns. This approach involves shaping research processes and technological trajectories, illustrating the broader impact of scientific research on society (Schuurbiers & Fisher, 2009).

Satellite Program in Aerospace Education

The University Nanosat Program (UNP) demonstrates the collaboration between academia and government in aerospace education and research. It aims to train the next generation of aerospace professionals and infuse institutions with innovative methodologies and technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

properties

IUPAC Name

(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYOCDFICYLMRF-UTIIJYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zetomipzomib

CAS RN

1629677-75-3
Record name KZR-616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629677753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KZR-616
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zetomipzomib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BT6C02M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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